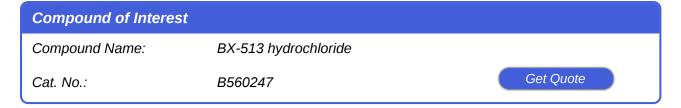


Application Notes and Protocols: Calcium Mobilization Assay with BX-513 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BX-513 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4][5] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes.[1] Upon activation by its cognate chemokines, such as Macrophage Inflammatory Protein-1 α (MIP-1 α or CCL3), CCR1 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[6] This calcium mobilization is a key downstream event and serves as a reliable readout for receptor activation and inhibition.

These application notes provide a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the antagonist activity of **BX-513 hydrochloride** on the CCR1 receptor.

Data Presentation

The following table summarizes the quantitative data for **BX-513 hydrochloride** in a calcium mobilization assay.

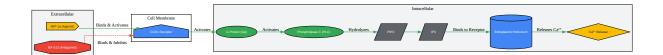


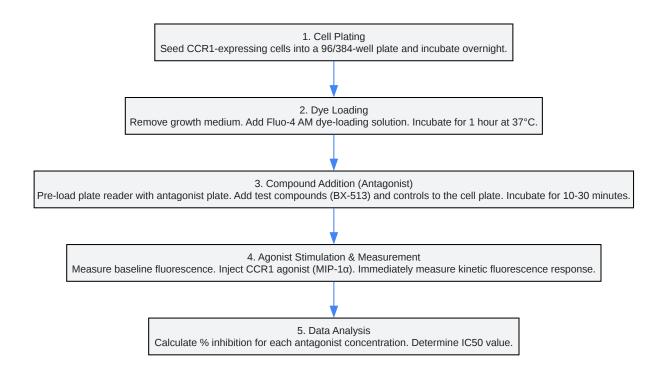
Compound	Target Receptor	Agonist	Cell Line	Assay Type	IC50
BX-513 hydrochloride	CCR1	MIP-1α	CCR1- expressing cells	Calcium Mobilization	2.5 μM[2][3] [4][5]

Signaling Pathway

Activation of CCR1 by a ligand like MIP-1 α triggers the dissociation of the heterotrimeric G protein into its G α and G β y subunits. The G α q subunit, in particular, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium into the cytoplasm.[6][7] **BX-513 hydrochloride**, as a CCR1 antagonist, blocks this signaling cascade by preventing the initial ligand binding and receptor activation.







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